N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide
Description
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-methyl-N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-11-18(12-10-16)26-14-6-13-24-20-8-5-4-7-19(20)22-21(24)15-23(3)17(2)25/h4-5,7-12H,6,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKNBDHGCGXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the Propyl Chain: The next step involves the introduction of the 3-(4-methylphenoxy)propyl group to the benzimidazole core. This can be done through nucleophilic substitution reactions.
N-methylation and Acetamide Formation: The final steps involve N-methylation and the formation of the acetamide group, typically using methylating agents and acetic anhydride under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core or the propyl chain.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action.
Thiabendazole: Used primarily as an antifungal agent.
What sets this compound apart is its unique propyl chain and methylphenoxy group, which may confer distinct pharmacological properties and applications.
Biological Activity
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their wide-ranging biological activities, including:
- Antimicrobial
- Anticancer
- Antiviral
- Antiparasitic
- Antihypertensive
- Anti-inflammatory .
Given these properties, compounds like this compound are of significant interest in medicinal chemistry.
The primary mechanism of action for this compound involves its interaction with tubulin, a protein essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics crucial for cell division and intracellular transport. This disruption can lead to apoptosis in rapidly dividing cancer cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole-containing acetamide derivatives. For instance, research demonstrated that such compounds can mitigate oxidative stress-induced neuroinflammation, a key factor in neurodegenerative diseases. In vivo experiments showed that treatment with these derivatives reduced markers of oxidative stress and neuroinflammation, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to target multiple pathways involved in cancer progression enhances its therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress and inflammation | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study: Neuroprotective Evaluation
A study investigated the effects of newly synthesized benzimidazole acetamide derivatives on ethanol-induced neurodegeneration. The results indicated that treatment with these compounds significantly improved memory performance and reduced neuroinflammatory markers such as TNF-α and COX2. This suggests a promising avenue for developing neuroprotective therapies targeting oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of benzimidazole-acetamide derivatives typically involves multi-step reactions, including alkylation, condensation, and amidation. For example, alkylation of benzimidazole precursors with 3-(4-methylphenoxy)propyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the phenoxypropyl side chain . Acetamide formation may utilize nucleophilic substitution with methylamine derivatives. To optimize yields, control reaction temperatures (e.g., 60–80°C for 12–24 hours) and employ high-purity solvents (e.g., DCM or THF). Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) improves purity .
Q. How can structural integrity and purity be confirmed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., benzimidazole protons at δ 7.2–8.0 ppm and methylphenoxy groups at δ 2.3–2.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O₂: 398.2175). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while X-ray crystallography resolves stereochemistry in crystalline forms .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (argon/nitrogen) at -20°C to prevent degradation. Stability studies suggest a shelf life of ≥2 years when protected from moisture and oxygen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-methylphenoxypropyl and benzimidazole motifs?
- Methodological Answer :
- Synthetic Modifications : Synthesize analogs with varying alkyl chain lengths (e.g., replacing propyl with ethyl or butyl) and substituents (e.g., halogenated phenoxy groups) .
- Biological Assays : Test analogs in receptor-binding assays (e.g., orexin-1 receptor antagonism ), antimicrobial disk diffusion, or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
- Data Interpretation : Compare logP values (lipophilicity) and steric parameters (e.g., molecular volume) with activity profiles to identify critical pharmacophores .
Q. How should researchers address contradictions in biological activity data across similar benzimidazole-acetamide derivatives?
- Methodological Answer :
- Control Experiments : Replicate studies under standardized conditions (e.g., cell line passage number, serum-free media).
- Meta-Analysis : Cross-reference with published analogs (e.g., N-(2-phenylethyl)benzimidazole carboxamides or oxadiazole-containing derivatives ) to identify trends.
- Mechanistic Profiling : Use knockdown models (siRNA) or reporter assays (luciferase) to confirm target engagement (e.g., kinase inhibition ).
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., NMDA or orexin receptors ). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Train models on datasets of similar compounds (e.g., benzimidazole derivatives ) to predict ADMET properties or IC₅₀ values .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/PO) and measure plasma levels via LC-MS/MS to determine bioavailability and half-life .
- Toxicity : Conduct acute toxicity studies (OECD 423) in rodents, monitoring organ histopathology (liver/kidney) and hematological parameters .
Data Analysis and Optimization
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer for alkylation steps .
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings in benzimidazole synthesis .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What analytical techniques resolve impurities detected during synthesis?
- Methodological Answer :
- HPLC-MS : Identify byproducts (e.g., dealkylated intermediates) and adjust reaction stoichiometry.
- Prep-TLC : Isolate impurities using silica gel plates (eluent: CH₂Cl₂/MeOH 9:1) for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
